molecular formula C8H5Cl3FNO B13425939 2-Fluoro-2',4',5'-trichloroacetanilide CAS No. 23595-40-6

2-Fluoro-2',4',5'-trichloroacetanilide

Cat. No.: B13425939
CAS No.: 23595-40-6
M. Wt: 256.5 g/mol
InChI Key: YVJPREDLAWMTFC-UHFFFAOYSA-N
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Description

2-Fluoro-2’,4’,5’-trichloroacetanilide is a chemical compound with the molecular formula C8H5Cl3FNO It is known for its unique structure, which includes a fluorine atom and three chlorine atoms attached to an acetanilide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2’,4’,5’-trichloroacetanilide typically involves the acylation of 2’,4’,5’-trichloroaniline with fluoroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acylation process. The reaction conditions often include maintaining a low temperature to control the reactivity of the fluoroacetyl chloride.

Industrial Production Methods

On an industrial scale, the production of 2-Fluoro-2’,4’,5’-trichloroacetanilide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2’,4’,5’-trichloroacetanilide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted acetanilides.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

2-Fluoro-2’,4’,5’-trichloroacetanilide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2’,4’,5’-trichloroacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and chlorine atoms in the compound enhances its ability to form strong interactions with these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

    2’,4’,5’-Trichloroacetanilide: Similar in structure but lacks the fluorine atom.

    2-Fluoro-4-chloroacetanilide: Contains fewer chlorine atoms.

    2-Fluoro-3’,4’,5’-trichloroacetanilide: Different positioning of chlorine atoms.

Uniqueness

2-Fluoro-2’,4’,5’-trichloroacetanilide is unique due to the specific arrangement of fluorine and chlorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

23595-40-6

Molecular Formula

C8H5Cl3FNO

Molecular Weight

256.5 g/mol

IUPAC Name

2-fluoro-N-(2,4,5-trichlorophenyl)acetamide

InChI

InChI=1S/C8H5Cl3FNO/c9-4-1-6(11)7(2-5(4)10)13-8(14)3-12/h1-2H,3H2,(H,13,14)

InChI Key

YVJPREDLAWMTFC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CF

Origin of Product

United States

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